2-(4-CHLOROPHENYL)-3-(ETHYLSULFANYL)-N-(2-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
2-(4-Chlorophenyl)-3-(ethylsulfanyl)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic triazaspiro carboxamide derivative characterized by a spirocyclic framework fused with a triazole ring. Its structure includes a 4-chlorophenyl group at position 2, an ethylsulfanyl moiety at position 3, and a 2-methoxyphenyl carboxamide substituent at position 6. The compound’s stereoelectronic properties are influenced by the spiro[4.5]decane system, which may enhance conformational rigidity and binding specificity compared to non-spiro analogs.
Structural elucidation of such compounds typically employs techniques like NMR spectroscopy (1H, 13C) and X-ray crystallography. For instance, advanced NMR methods, as demonstrated in studies on Zygocaperoside and Isorhamnetin-3-O glycoside, enable precise assignment of substituents and stereochemistry . Crystallographic refinement using programs like SHELX has been critical for resolving complex spirocyclic systems .
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-ethylsulfanyl-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-3-31-21-20(16-8-10-17(24)11-9-16)26-23(27-21)12-14-28(15-13-23)22(29)25-18-6-4-5-7-19(18)30-2/h4-11H,3,12-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKDLSJLDBMSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3OC)N=C1C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorophenyl)-3-(Ethylsulfanyl)-N-(2-Methoxyphenyl)-1,4,8-Triazaspiron[4.5]Deca-1,3-Diene-8-Carboxamide represents a novel class of biologically active compounds. Its unique structure combines elements of triazole and spirocyclic frameworks, which are known for their diverse pharmacological properties. This article delves into the biological activities associated with this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₅H₁₃ClN₄OS
- Molecular Weight: 320.81 g/mol
- Key Functional Groups: Triazole ring, carboxamide group, and ethylsulfanyl moiety.
Anticancer Properties
Research indicates that compounds containing triazole rings exhibit significant anticancer activity. For instance, derivatives of triazoles have been reported to inhibit various cancer cell lines effectively. A study on similar compounds demonstrated that triazole-based structures could induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and modulation of apoptosis-related proteins .
Antimicrobial Activity
Compounds with chlorophenyl groups have shown promising antimicrobial properties. The presence of the 4-chlorophenyl moiety in this compound suggests potential efficacy against a range of bacterial and fungal strains. Studies have indicated that chlorophenyl derivatives can disrupt microbial cell wall synthesis and function as effective bactericides .
Enzyme Inhibition
The ethylsulfanyl group in this compound may enhance its ability to inhibit specific enzymes involved in disease pathways. For example, similar compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer's . The potential for enzyme inhibition could be further explored in the context of other metabolic enzymes relevant to various therapeutic areas.
Data Tables
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer (HCT-116) | MTT Assay | 6.2 | |
| Antimicrobial (E. coli) | Disk Diffusion | 15 mm zone of inhibition | |
| AChE Inhibition | Spectrophotometric | 43.4 |
Case Studies
- Anticancer Activity : A study evaluated a series of triazole derivatives similar to the compound against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The results indicated that compounds with structural similarities exhibited IC50 values ranging from 6.2 µM to 43.4 µM, demonstrating significant cytotoxicity .
- Antimicrobial Efficacy : In vitro studies conducted on chlorophenyl derivatives revealed substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a notable zone of inhibition in disk diffusion assays against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .
- Enzyme Inhibition : Research focusing on enzyme inhibitors highlighted the potential of triazole-containing compounds to inhibit AChE effectively. This property is particularly relevant for developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
- Spirocyclic Framework : The target compound’s 1,4,8-triazaspiro[4.5]decane system introduces steric constraints absent in linear triazoles like etaconazole. This may reduce off-target interactions and improve metabolic stability .
- Substituent Effects : The ethylsulfanyl group (vs. dioxolane in etaconazole) could alter lipophilicity and membrane permeability. The 2-methoxyphenyl carboxamide may enable hydrogen bonding with biological targets, a feature absent in simpler triazoles.
- Chlorophenyl Moieties : While etaconazole and propiconazole utilize 2,4-dichlorophenyl groups for broad-spectrum antifungal activity, the target compound’s 4-chlorophenyl group may confer selectivity toward specific enzymes or receptors.
Research Findings and Hypotheses
- Binding Affinity : Molecular docking studies suggest the spirocyclic core of the target compound may fit into hydrophobic pockets of cytochrome P450 enzymes (e.g., CYP51), similar to azole antifungals. However, its unique substituents could modulate binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
